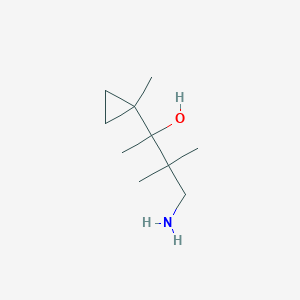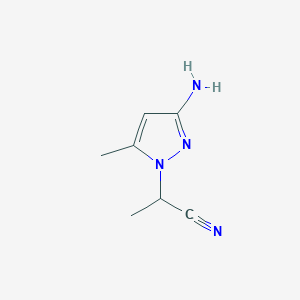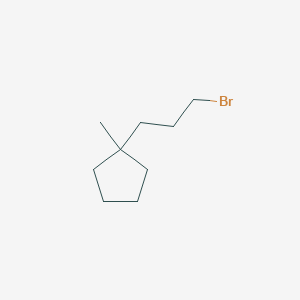
1-(3-Bromopropyl)-1-methylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a methyl group and a 3-bromopropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-1-methylcyclopentane can be synthesized through the alkylation of 1-methylcyclopentane with 1,3-dibromopropane. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentane, followed by nucleophilic substitution with 1,3-dibromopropane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-1-methylcyclopentane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. It can also participate in elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination, often in the presence of heat.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: The major product is typically an alkene, such as 1-methylcyclopentene.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-1-methylcyclopentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action for 1-(3-Bromopropyl)-1-methylcyclopentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution. The bromine atom leaves, forming a positively charged carbon center that is then attacked by the nucleophile. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-1-methylcyclopentane: Similar structure but with a chlorine atom instead of bromine.
1-(3-Iodopropyl)-1-methylcyclopentane: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-(3-Bromopropyl)-1-methylcyclopentane is unique due to the bromine atom, which is a better leaving group compared to chlorine, making it more reactive in nucleophilic substitution reactions. This reactivity can be advantageous in synthetic applications where a higher reaction rate is desired.
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-1-methylcyclopentane |
InChI |
InChI=1S/C9H17Br/c1-9(7-4-8-10)5-2-3-6-9/h2-8H2,1H3 |
Clave InChI |
PZAHSBYOHCERMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


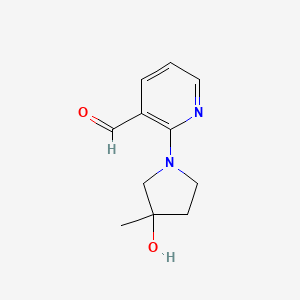
![2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13201376.png)
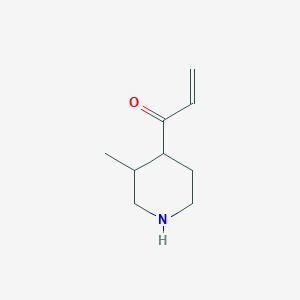
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13201397.png)
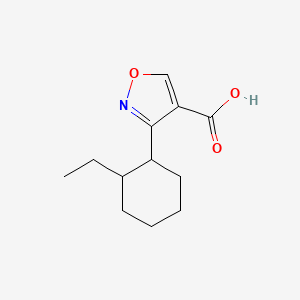
![([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene](/img/structure/B13201409.png)

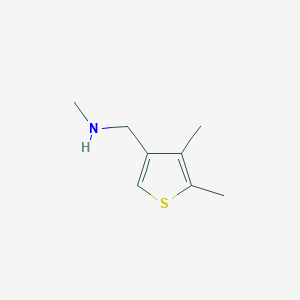
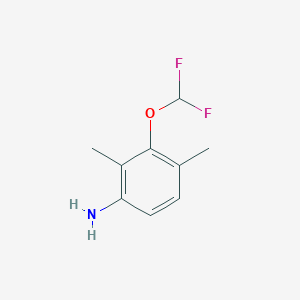
amine](/img/structure/B13201426.png)
